N-ethyl-N'-(4-methylcyclohexylidene)carbamohydrazonothioic acid
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Overview
Description
(Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is an organic compound characterized by its unique structure, which includes a cyclohexylidene ring and a carbamohydrazonothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid typically involves the following steps:
Formation of the cyclohexylidene intermediate: This step involves the reaction of 4-methylcyclohexanone with ethylamine under acidic conditions to form the cyclohexylidene intermediate.
Introduction of the carbamohydrazonothioic acid moiety: The intermediate is then reacted with thiosemicarbazide in the presence of a suitable catalyst to introduce the carbamohydrazonothioic acid moiety.
Industrial Production Methods
Industrial production of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamohydrazonothioic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a compound of interest for pharmaceutical research.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid: Unique due to its specific cyclohexylidene and carbamohydrazonothioic acid structure.
N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid: Lacks the (Z)-configuration, leading to different chemical and biological properties.
N-ethyl-N’-(cyclohexylidene)carbamohydrazonothioic acid: Lacks the methyl group on the cyclohexylidene ring, affecting its reactivity and applications.
Uniqueness
(Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is unique due to its specific (Z)-configuration and the presence of a methyl group on the cyclohexylidene ring
Properties
Molecular Formula |
C10H19N3S |
---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
1-ethyl-3-[(4-methylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C10H19N3S/c1-3-11-10(14)13-12-9-6-4-8(2)5-7-9/h8H,3-7H2,1-2H3,(H2,11,13,14) |
InChI Key |
KXVVYFWBMRAKOD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NN=C1CCC(CC1)C |
Origin of Product |
United States |
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